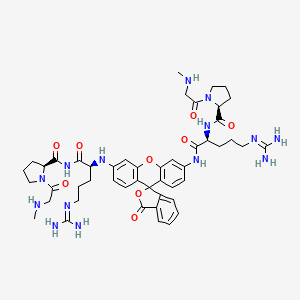

Rhodamine 110, (sar-pro-arg)(2)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rhodamine 110 is used for colorimetric prothrombin time test.

Aplicaciones Científicas De Investigación

Prothrombin Time Test Application : The use of (Sar-Pro-Arg)2-Rhodamine 110 in chromogenic prothrombin time tests has been documented. This method is noted for its precision and sensitivity to factors in the extrinsic pathway of coagulation. It has been compared to standard clotting tests for accuracy, and adapted for automated chemistry analyzers (Mitchell et al., 1985).

Interaction with Tetrapyrrolic Rings : Research involving Rhodamine 110 linked to various peptides, including Arg, Cbz-Arg, and Cbz-Ile-Pr-Arg, has shown interactions with free base porphyrins or cytochrome C. This study discusses the biological implications of these interactions (Morlière et al., 1987).

SARS Coronavirus Proteinase Research : A study characterized the enzymatic activity of the SARS coronavirus main proteinase dimer using a new fluorogenic substrate, which included a SARS CoV main proteinase consensus cleavage sequence and Rhodamine 110 (Graziano et al., 2006).

Fluorescence Correlation Spectroscopy and Diffusion Coefficients : Research on rhodamine derivatives, including Rhodamine 110, determined their diffusion coefficients using pulsed field gradient nuclear magnetic resonance spectrometry and fluorescence correlation spectroscopy. This study provided revised diffusion coefficient values for Rhodamine 110, enhancing the accuracy of fluorescence-based techniques (Gendron et al., 2008).

TPP-I Activity in Living Cells : Rhodamine 110 substrates, specifically [Ala-Ala-Phe]2-rhodamine 110 and [Arg-Nle-Nle]2-rhodamine 110, were developed to detect Tripeptidyl peptidase I (TPP-I) activity in living cells. This research is significant for understanding late-infantile neuronal ceroid lipofuscinosis (NCL) (Steinfeld et al., 2006).

Synthesis of Rhodamine Esters : A study on the facile synthesis of Rhodamine 110 esters using acetyl chloride in alcohol solution. This research provided a convenient method for preparing rhodamine esters, which are used in various fields including as biological markers (Ross et al., 2006).

Dipeptide Derivatives of Rhodamine for Serine Proteinases : The synthesis and characterization of dipeptide derivatives of Rhodamine, particularly those containing an arginine residue, have been explored. These derivatives are sensitive and selective substrates for studying serine proteinases (Leytus et al., 1983).

Rhodamine in Virus Detection and Inactivation : A study showed that Rhodamine 6G dye, related to Rhodamine 110, conjugated with DNA aptamer-attached gold nanostars, can be used for rapid diagnosis and inactivation of SARS-CoV-2, demonstrating the versatility of rhodamine derivatives in biomedical applications (Pramanik et al., 2021).

Lasing Action in Sol-Gel Silica Samples : Research on Rhodamine 110 impregnated in sol-gel silica samples for lasing action. This study highlights its application in the field of photonics, particularly in laser efficiency and photostability (Deshpande & Kumar, 2010).

Propiedades

Número CAS |

99815-08-4 |

|---|---|

Fórmula molecular |

C48H62N14O9 |

Peso molecular |

979.11 |

Nombre IUPAC |

(2S)-N-((S)-1-amino-5-guanidino-1-oxopentan-2-yl)-N-(3'-((S)-5-guanidino-2-((S)-1-(methylglycyl)pyrrolidine-2-carboxamido)pentanamido)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)-1-(methylglycyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C48H62N14O9/c1-54-25-39(63)60-21-7-13-35(60)43(67)59-33(11-5-19-56-46(50)51)42(66)58-27-15-17-31-37(23-27)70-38-24-28(16-18-32(38)48(31)30-10-4-3-9-29(30)45(69)71-48)62(34(41(49)65)12-6-20-57-47(52)53)44(68)36-14-8-22-61(36)40(64)26-55-2/h3-4,9-10,15-18,23-24,33-36,54-55H,5-8,11-14,19-22,25-26H2,1-2H3,(H2,49,65)(H,58,66)(H,59,67)(H4,50,51,56)(H4,52,53,57)/t33-,34-,35-,36-,48?/m0/s1 |

Clave InChI |

PXXXZVNBYBRHNP-XRRARDFNSA-N |

SMILES |

N=C(N)NCCC[C@@H](C(N)=O)N(C([C@H]1N(C(CNC)=O)CCC1)=O)C2=CC(OC3=C4C=CC(NC([C@H](CCCNC(N)=N)NC([C@H]5N(C(CNC)=O)CCC5)=O)=O)=C3)=C(C64OC(C7=C6C=CC=C7)=O)C=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Rhodamine 110; Spa-rhodamine 110; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)

![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)